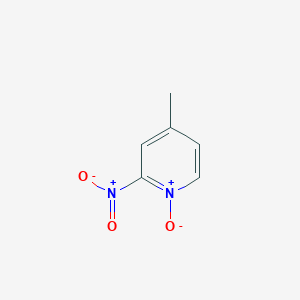
1,3-Adamantanedicarbonyl diisocyanate
説明
1,3-Adamantanedicarbonyl diisocyanate (1,3-ADA-DIC) is a type of diisocyanate compound that contains two isocyanate groups and one adamantane group. It is a versatile chemical compound with a wide range of applications in industry and research. 1,3-ADA-DIC is used in the synthesis of polyurethanes, as a cross-linking agent, and as a reagent in organic synthesis. It is also used as a catalyst in the production of polymers and other materials. In addition, 1,3-ADA-DIC has been found to have potential applications in the field of medicinal chemistry.
科学的研究の応用
Vibrational Spectra and Molecular Structure
1,3-Adamantanedicarbonyl diisocyanate and its derivatives have been studied for their vibrational spectra and molecular structure. For example, Saeed et al. (2017) synthesized isomeric 1-(adamantan-1-ylcarbonyl)-3-(dichlorophenyl)thioureas, demonstrating the formation of intramolecular and intermolecular hydrogen bonds affecting vibrational modes. This research provides insight into the molecular behavior of compounds involving this compound (Saeed, Ashraf, Erben, & Simpson, 2017).
Molecular Recognition and Assembly
This compound derivatives are also notable in molecular recognition and assembly. Karle et al. (1997) demonstrated that 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane shows exceptional versatility in assembling one-dimensional motifs, adapting its conformation to suit assembling partners (Karle, Ranganathan, & Haridas, 1997).
Shape Memory Materials
In the field of materials science, this compound has been used to develop shape memory materials. Zou et al. (2018) prepared adamantane-containing polyurethanes from 1,3-adamantanediol, showcasing good mechanical properties and shape memory behavior. This highlights the potential of using this compound in creating advanced materials with specific functional properties (Zou, Chen, Fu, & Chen, 2018).
Preparation and Characterization of Derivatives
The preparation and characterization of this compound derivatives are crucial in understanding their applications. Davis et al. (2008) described the preparation of 1,3-diisocyanatoadamantane through double Curtius rearrangement of 1,3-adamantanedicarboxylic acid, contributing to the development of new compounds (Davis, Dahl, & Carlson, 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound derivatives have been a focus of several studies. For instance, Saeed et al. (2013) synthesized adamantane-1-carbonyl-3-halophenyl thioureas, providing detailed insights into their molecular and crystal structures, which is fundamental in understanding the chemical behavior of these compounds (Saeed, Erben, & Bolte, 2013).
High-Temperature Polyaryleneetherketone
This compound derivatives have been used in synthesizing high-temperature polymers. Dang et al. (2004) developed polyaryleneetherketone triphenylphosphine oxides incorporating 1,3-adamantane, demonstrating their potential in applications requiring high thermal stability and durability (Dang, Dalton, Venkatasubramanian, Johnson, Cerbus, & Feld, 2004).
作用機序
Target of Action
1,3-Adamantanedicarbonyl diisocyanate is a type of diisocyanate, a group of chemicals containing two isocyanate functional groups . Diisocyanates are known to induce similar health effects due to their functional groups, acting as potent skin and respiratory tract sensitizers . .
Mode of Action
The mode of action of this compound, like other diisocyanates, is primarily through its isocyanate functional groups. These groups are highly reactive and can interact with various biological molecules, including proteins . .
Biochemical Pathways
Diisocyanates in general are known to affect various biochemical pathways due to their reactivity with biological molecules .
Result of Action
Diisocyanates in general are known to cause sensitization and potential carcinogenicity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diisocyanates are sensitive to moisture and should be handled under dry conditions. .
特性
IUPAC Name |
adamantane-1,3-dicarbonyl isocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c17-7-15-11(19)13-2-9-1-10(4-13)5-14(3-9,6-13)12(20)16-8-18/h9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQXDZNAUZHXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)N=C=O)C(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)
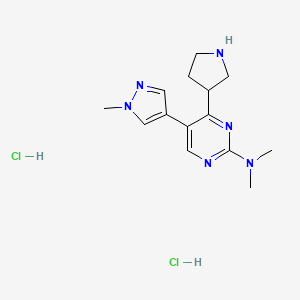
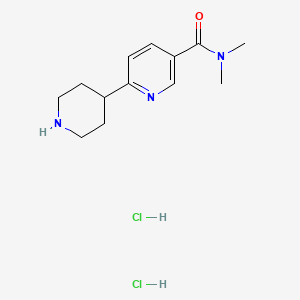
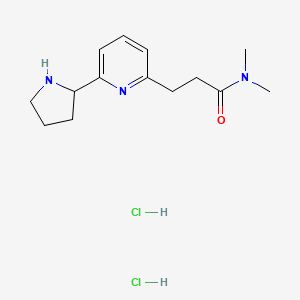
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
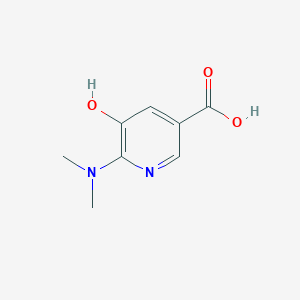
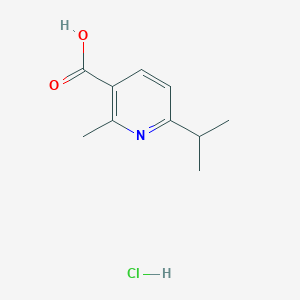
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)

